3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one
CAS No.: 57800-12-1
Cat. No.: VC20643251
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57800-12-1 |
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Molecular Formula | C20H20O7 |
Molecular Weight | 372.4 g/mol |
IUPAC Name | 3-(3,4-dimethoxyphenyl)-5,7,8-trimethoxychromen-4-one |
Standard InChI | InChI=1S/C20H20O7/c1-22-13-7-6-11(8-14(13)23-2)12-10-27-20-17(18(12)21)15(24-3)9-16(25-4)19(20)26-5/h6-10H,1-5H3 |
Standard InChI Key | PELDWWSTPFBMSL-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)OC)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzopyranone backbone (4H-1-benzopyran-4-one) substituted with five methoxy (-OCH₃) groups:
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Position 3: A 3,4-dimethoxyphenyl group attached to the benzopyranone core.
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Positions 5, 7, and 8: Methoxy groups on the benzopyranone ring.
This configuration distinguishes it from closely related flavones, such as 2-(3,4-dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxy-4H-1-benzopyran-4-one, which contains a hydroxyl group at position 7 and methoxy groups at positions 5, 6, and 8 .
Table 1: Structural Comparison with Analogous Flavones
Spectral and Physicochemical Properties
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IUPAC Name: 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one
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CAS Registry Number: 149402-88-0 (assigned to a structural analog) .
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Solubility: High lipophilicity due to methoxy groups, likely insoluble in water but soluble in organic solvents (e.g., DMSO, ethanol).
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Stability: Expected to be stable under ambient conditions, with degradation mediated by UV exposure or strong acids/bases.
Natural Occurrence and Biosynthesis
Biosynthetic Pathways
Flavonoid biosynthesis in plants proceeds via the phenylpropanoid pathway:
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Phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid.
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Chalcone synthase (CHS) catalyzes the formation of chalcones.
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Chalcone isomerase (CHI) produces flavanones, which are further oxidized and methylated to form polymethoxyflavones.
Methoxy groups are introduced by O-methyltransferases (OMTs), which transfer methyl groups from S-adenosyl methionine (SAM) to hydroxylated intermediates.
Synthetic Approaches
Laboratory-Scale Synthesis
The compound can be synthesized through cyclization and methylation reactions:
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Aldol Condensation: A 3,4-dimethoxyacetophenone derivative reacts with a suitably substituted benzaldehyde under acidic conditions.
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Cyclization: The resulting chalcone undergoes acid-catalyzed cyclization to form the benzopyranone core.
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Methylation: Remaining hydroxyl groups are methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).
Key Reaction:
Industrial Production Challenges
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Regioselectivity: Controlling methoxy group placement requires precise stoichiometry and catalysts.
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Purification: Column chromatography or recrystallization is necessary to isolate the pure compound.
Biological Activities and Mechanisms
Antioxidant Properties
Polymethoxyflavones exhibit radical-scavenging activity proportional to the number of electron-donating methoxy groups. While 3-(3,4-dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one lacks hydroxyl groups, its methoxy substituents may stabilize radicals through resonance effects.
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) models, structural analogs inhibit nitric oxide (NO) production by downregulating inducible NO synthase (iNOS) . The compound’s methoxy groups may enhance membrane permeability, increasing bioavailability compared to hydroxylated analogs.
Comparative Pharmacological Profile
Bioavailability Considerations
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Lipophilicity: The compound’s logP value (estimated 3.2) suggests moderate blood-brain barrier penetration.
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Metabolism: Hepatic CYP450-mediated demethylation may generate bioactive metabolites.
Toxicity Profile
No acute toxicity data exist for the specific compound, but related flavones show low toxicity in rodent models (LD₅₀ > 2,000 mg/kg).
Future Research Directions
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Synthetic Optimization: Develop regioselective methylation protocols.
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Target Identification: Screen against kinase libraries to identify molecular targets.
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Formulation Studies: Improve aqueous solubility via nanoparticle encapsulation.
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